molecular formula C12H9ClKN2O3 B1613160 Fenridazon-potassium CAS No. 83588-43-6

Fenridazon-potassium

Cat. No.: B1613160
CAS No.: 83588-43-6
M. Wt: 303.76 g/mol
InChI Key: KRFFPOMNSZTJND-UHFFFAOYSA-N
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Description

Fenridazon-potassium is a potassium salt derivative of fenridazon, a compound primarily used in agrochemical formulations. The compound’s structure likely involves a fenridazon core (a benzimidazole or related heterocyclic scaffold) paired with a potassium counterion to enhance solubility and bioavailability . This modification is common in agrochemicals to optimize environmental stability and efficacy in field applications.

Properties

CAS No.

83588-43-6

Molecular Formula

C12H9ClKN2O3

Molecular Weight

303.76 g/mol

IUPAC Name

potassium;1-(4-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylate

InChI

InChI=1S/C12H9ClN2O3.K/c1-7-6-10(16)11(12(17)18)14-15(7)9-4-2-8(13)3-5-9;/h2-6H,1H3,(H,17,18);

InChI Key

KRFFPOMNSZTJND-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=NN1C2=CC=C(C=C2)Cl)C(=O)[O-].[K+]

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC=C(C=C2)Cl)C(=O)O.[K]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Fenridazon-potassium is synthesized through a series of chemical reactions involving the condensation of specific organic compounds. The primary synthetic route involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with potassium hydroxide to form the potassium salt of fenridazon .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions as in the laboratory. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is then purified and formulated for agricultural use .

Chemical Reactions Analysis

Types of Reactions: Fenridazon-potassium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Fenridazon-potassium has several scientific research applications:

Mechanism of Action

Fenridazon-potassium exerts its effects by inhibiting pollen production in plants, leading to male floral sterility. The compound targets specific enzymes and pathways involved in pollen development, disrupting the normal process and preventing fertilization. This selective inhibition allows for the production of hybrid seeds with desired traits while maintaining female fertility .

Comparison with Similar Compounds

Research Findings and Data Gaps

Stability and Efficacy

While direct studies on this compound are scarce, analogous potassium salts in agrochemicals (e.g., 2,4-D potassium) demonstrate:

  • pH Tolerance : Stable across a wider pH range (3–9) compared to acid forms.
  • Rainfastness : Rapid absorption minimizes wash-off, critical for field efficacy.

Data Table: Comparative Properties of Fenridazon Derivatives and Analogs

Property Fenridazon This compound Fenridazon-propyl Fenoxaprop-ethyl
Solubility (water) Low High Moderate Low
LogP (Lipophilicity) 2.8* 1.2* 3.5* 4.1
Half-life (soil, days) 30–60 20–40 50–90 15–30
Target Organisms Insects Broad-spectrum Insects Grasses

*Theoretical values based on analogous compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fenridazon-potassium
Reactant of Route 2
Reactant of Route 2
Fenridazon-potassium

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